molecular formula C15H13ClN2O5S B11310662 2-Acetyl-4-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

2-Acetyl-4-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11310662
M. Wt: 368.8 g/mol
InChI Key: IXEXIZLMIPCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C21H16ClN2O5S. This compound is characterized by its unique structure, which includes an acetyl group, a methylphenyl group, a chloropyrimidine ring, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction typically requires a palladium catalyst and a boron reagent, and it is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE include:

Uniqueness

What sets 2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for certain research applications where these properties are advantageous.

Properties

Molecular Formula

C15H13ClN2O5S

Molecular Weight

368.8 g/mol

IUPAC Name

(2-acetyl-4-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H13ClN2O5S/c1-8-4-5-12(10(6-8)9(2)19)23-14(20)13-11(16)7-17-15(18-13)24(3,21)22/h4-7H,1-3H3

InChI Key

IXEXIZLMIPCCOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.